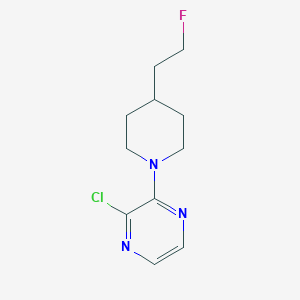

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine

CAS No.: 2090990-49-9

Cat. No.: VC3196023

Molecular Formula: C11H15ClFN3

Molecular Weight: 243.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090990-49-9 |

|---|---|

| Molecular Formula | C11H15ClFN3 |

| Molecular Weight | 243.71 g/mol |

| IUPAC Name | 2-chloro-3-[4-(2-fluoroethyl)piperidin-1-yl]pyrazine |

| Standard InChI | InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2 |

| Standard InChI Key | JCHGAUQPCUKYRV-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCF)C2=NC=CN=C2Cl |

| Canonical SMILES | C1CN(CCC1CCF)C2=NC=CN=C2Cl |

Introduction

Chemical Identity and Structure

Basic Identification

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine is identified through several standardized chemical identifiers. It possesses a unique chemical structure featuring a pyrazine ring with strategic substitutions that contribute to its chemical behavior and potential functional properties.

The compound is registered with CAS number 2090990-49-9 and has been cataloged in chemical databases since 2016, with recent updates to its information as of April 2025 . The systematic naming follows IUPAC conventions to accurately reflect its structural arrangement of atoms and functional groups.

Structural Features

The molecular structure of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine consists of a pyrazine heterocyclic core with two key substitutions:

-

A chloro group at the 2-position of the pyrazine ring

-

A 4-(2-fluoroethyl)piperidin-1-yl group attached at the 3-position

This arrangement creates a molecule with multiple nitrogen atoms in the heterocyclic system and a flexible piperidinyl substituent containing a terminal fluorine atom. The presence of both chlorine and fluorine atoms introduces interesting electronic properties and potential for halogen bonding interactions, which may be relevant for biological activities .

Molecular Properties

The compound exhibits several key physical and chemical properties that define its behavior in various environments and applications. These properties are summarized in the following table:

The compound contains three nitrogen atoms, creating potential hydrogen bond acceptor sites. The presence of both chlorine and fluorine introduces polarization to the molecule, potentially affecting its solubility profile and interaction with biological targets .

Chemical Reactivity and Stability

Predicted Reactivity Patterns

Based on its chemical structure, 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine would likely exhibit reactivity patterns characteristic of substituted pyrazines:

-

The chlorine atom at the 2-position may undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles

-

The pyrazine nitrogen atoms can act as weak bases and potential coordination sites for metal ions

-

The piperidine nitrogen provides another potential site for alkylation or acylation reactions

-

The fluoroethyl group is generally stable but may undergo elimination reactions under strong basic conditions

These reactivity patterns suggest the compound could serve as a versatile intermediate for further chemical transformations and derivatization.

Analytical Methods and Characterization

Chromatographic Behavior

The expected chromatographic behavior of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine would be influenced by:

-

The moderate polarity imparted by the nitrogen atoms and halogens

-

The lipophilic character contributed by the piperidinyl and fluoroethyl groups

-

Potential hydrogen bonding interactions with stationary phases

This balanced polarity profile would likely make the compound amenable to analysis by reversed-phase HPLC methods using water/acetonitrile or water/methanol gradient systems.

Research Status and Future Directions

Current Research Landscape

This situation suggests several possibilities:

-

The compound may be relatively new in the research landscape

-

Research involving this specific compound may be primarily in proprietary or early-stage investigations

-

The compound may serve as an intermediate or building block rather than a final product of interest

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume